molecular formula C8H6N4O2S B13110854 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid

5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylic acid

Cat. No.: B13110854
M. Wt: 222.23 g/mol
InChI Key: LVAKJACLKOEAIK-UHFFFAOYSA-N
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Description

5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is a heterocyclic compound that contains both a thiazole and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid typically involves the reaction of 2-aminothiazole with pyrazine-2-carboxylic acid under specific conditions. One common method involves the use of a catalyst-free multicomponent reaction in an aqueous ethanol medium at 80°C . This method is advantageous due to its green credentials, faster reaction times, and higher product yields.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry, such as the use of non-toxic solvents and energy-efficient processes, are likely to be employed to scale up the synthesis for industrial purposes .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of bacterial DNA. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer activities.

    Pyrazine-2-carboxylic acid: Studied for its potential anti-inflammatory and antimicrobial properties.

Uniqueness

5-(2-Aminothiazol-5-yl)pyrazine-2-carboxylicacid is unique due to the combination of the thiazole and pyrazine rings in its structure. This combination may enhance its biological activities and make it more effective in certain applications compared to its individual components .

Properties

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

5-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H6N4O2S/c9-8-12-3-6(15-8)4-1-11-5(2-10-4)7(13)14/h1-3H,(H2,9,12)(H,13,14)

InChI Key

LVAKJACLKOEAIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)C2=CN=C(S2)N

Origin of Product

United States

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